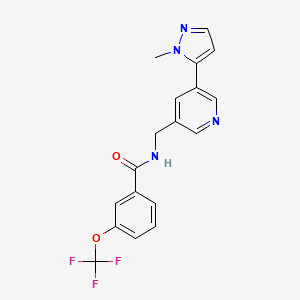
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide, identified by its CAS number 2309340-77-8, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H15F3N4O3
- Molecular Weight : 412.4 g/mol
- Key Functional Groups :
- Pyrazole moiety
- Pyridine ring
- Trifluoromethoxy group
- Benzamide structure
The presence of these functional groups suggests a diverse range of biological interactions, particularly in the context of cancer therapeutics and anti-inflammatory activity.
Structural Representation
| Property | Value |
|---|---|
| CAS Number | 2309340-77-8 |
| Molecular Weight | 412.4 g/mol |
| Molecular Formula | C17H15F3N4O3 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds containing pyrazole rings have shown significant cytotoxicity against various cancer cell lines:
- MCF7 (Breast Cancer) : Compounds exhibited GI50 values ranging from 3.79 µM to 12.50 µM, indicating potent growth inhibition.
- A549 (Lung Cancer) : Certain derivatives demonstrated IC50 values as low as 0.39 µM, showcasing strong antiproliferative effects .
The mechanisms through which these compounds exert their anticancer effects often involve:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, disrupting key signaling pathways essential for cancer cell survival.
- Induction of Apoptosis : These compounds frequently trigger programmed cell death in cancer cells, enhancing their therapeutic efficacy.
- DNA Interaction : Some studies suggest that these compounds can bind to DNA, affecting replication and transcription processes.
Anti-inflammatory Activity
Beyond anticancer properties, pyrazole derivatives have also been explored for their anti-inflammatory effects. The trifluoromethoxy group is particularly noted for enhancing anti-inflammatory activity by modulating inflammatory pathways .
Study 1: Pyrazole Derivatives Against Cancer Cell Lines
In a comprehensive study on pyrazole derivatives, researchers evaluated the cytotoxic effects of various compounds against different cancer cell lines:
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | A549 | 0.39 | Kinase inhibition |
| Compound C | HepG2 | 0.07 | DNA binding |
This study underscores the potential of this compound as a lead compound for further development in cancer therapy .
Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis revealed that modifications to the pyrazole and trifluoromethoxy groups significantly influence the biological activity of related compounds:
| Modification | Effect on Activity |
|---|---|
| Increased Fluorination | Enhanced potency against A549 cells |
| Altered Pyrazole Ring | Varied apoptotic response |
These findings emphasize the importance of structural modifications in optimizing the biological activity of pyrazole-based compounds .
Propriétés
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-16(5-6-24-25)14-7-12(9-22-11-14)10-23-17(26)13-3-2-4-15(8-13)27-18(19,20)21/h2-9,11H,10H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWGULYWAXZNRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













